Albocycline

Description

Properties

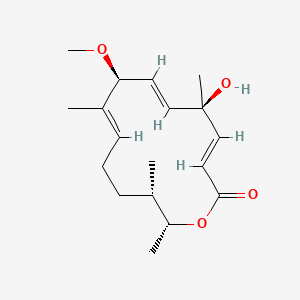

IUPAC Name |

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWWNDLILWPPJP-REXWONOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113147 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-91-3 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25129-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Albocycline-Producing Streptomyces Strains

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Albocycline, a 14-membered macrolide antibiotic, has garnered significant interest within the scientific community due to its potent antibacterial and antifungal activities. First isolated in 1967, this secondary metabolite, produced by various species of the genus Streptomyces, exhibits a distinct chemical structure lacking a carbohydrate moiety, which sets it apart from other macrolides like erythromycin.[1][2] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis in bacteria, making it a promising candidate for the development of new antimicrobial agents.[2] This technical guide provides an in-depth overview of this compound-producing Streptomyces strains, including their identification, cultivation, and the methodologies for extraction, purification, and quantification of this compound. Furthermore, it delves into the genetic underpinnings of this compound biosynthesis and its regulation, offering a comprehensive resource for researchers in the field of natural product discovery and drug development.

This compound-Producing Streptomyces Strains and Production Data

Several Streptomyces species have been identified as producers of this compound. While quantitative production yields are not consistently reported across the literature, making direct comparisons challenging, the following table summarizes the known this compound-producing strains and available production-related data. The optimization of culture conditions, including media composition, pH, temperature, and aeration, is crucial for enhancing this compound yield.[3][4][5]

| Streptomyces Strain | Source of Isolation | Reported this compound Production Data | Reference(s) |

| Streptomyces maizeus | Soil | Qualitative detection; inhibits peptidoglycan biosynthesis. | [1][6] |

| Streptomyces brunneogriseus | Not specified | Qualitative detection reported. | [1][6] |

| Streptomyces roseocinereus | Not specified | Qualitative detection reported. | [1][6] |

| Streptomyces roseochromogenes var. albocyclini | Not specified | Qualitative detection reported. | [6] |

| Streptomyces sp. AR10 | Soil near ant nest | Qualitative detection; identified as the antifungal compound. | [2][3] |

| Streptomyces sparsus | Deep-sea sediment | Qualitative detection from a marine environment. | [1][6] |

| Streptomyces sp. OR6 | Rhizosphere of olive trees | Identified as the main antifungal compound; LC50 of 10.57 µg/mL against V. dahliae conidiospores. | [1][7] |

| Streptomyces sp. 4205 | Paddy soil | Produced this compound and new derivatives (albocyclines A-D). | [8] |

Note: The lack of standardized reporting for production titers (e.g., in mg/L) in the available literature is a significant limitation. The data presented often relies on bioactivity assays (e.g., inhibition zones, MIC values) rather than direct quantification of the compound. Further research is required to establish and compare the absolute production capabilities of these strains under optimized fermentation conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound-producing Streptomyces.

Isolation of Streptomyces from Soil Samples

This protocol outlines a standard method for the isolation of Streptomyces from environmental soil samples.

Materials:

-

Sterile 50 mL centrifuge tubes

-

Sterile saline solution (0.85% NaCl)

-

Sterile spatula

-

Vortex mixer

-

Water bath or incubator set to 55°C

-

Starch Casein Agar (SCA) plates

-

International Streptomyces Project (ISP) Medium 2 Agar plates

-

Nystatin solution (50 µg/mL)

-

Ampicillin solution (5 µg/mL)

-

Sterile spreaders

-

Incubator set to 28-30°C

Procedure:

-

Collect approximately 10 grams of soil from the desired location and place it in a sterile 50 mL centrifuge tube.

-

Air-dry the soil sample at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

-

Suspend 1 gram of the dried soil in 10 mL of sterile saline solution in a sterile tube.

-

Vortex the suspension vigorously for 2 minutes to ensure thorough mixing.

-

Heat the suspension at 55°C for 6 minutes to further select for spore-forming bacteria like Streptomyces.

-

Perform a serial dilution of the soil suspension in sterile saline solution (10⁻¹ to 10⁻⁶).

-

Plate 100 µL of each dilution onto SCA and ISP2 agar plates supplemented with nystatin and ampicillin to inhibit fungal and bacterial contaminants, respectively.

-

Spread the suspension evenly using a sterile spreader.

-

Incubate the plates at 28-30°C for 7-14 days.

-

Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelium).

-

Isolate individual colonies by streaking onto fresh SCA or ISP2 plates to obtain pure cultures.

Cultivation of Streptomyces for this compound Production

This protocol describes the cultivation of Streptomyces in liquid culture for the production of this compound.

Materials:

-

Pure culture of the desired Streptomyces strain

-

Seed culture medium (e.g., Tryptic Soy Broth or ISP2 broth)

-

Production medium (e.g., ISP2 broth or a custom medium optimized for this compound production)

-

Sterile baffled Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores or a small agar plug from a mature plate of the Streptomyces strain.

-

Incubate the seed culture at 28°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

-

Inoculate a 1 L baffled Erlenmeyer flask containing 200 mL of production medium with a 5-10% (v/v) inoculum from the seed culture.

-

Incubate the production culture at 28°C with shaking at 200 rpm for 5-7 days. The optimal incubation time should be determined empirically for each strain.

-

Monitor the culture for growth and this compound production (e.g., by taking small samples for bioassays or HPLC analysis).

Extraction and Purification of this compound

This protocol details the extraction of this compound from the culture broth and its subsequent purification.

Materials:

-

Streptomyces culture broth

-

Centrifuge and centrifuge bottles

-

Whatman No. 1 filter paper

-

Ethyl acetate or n-butanol

-

Separatory funnel

-

Rotary evaporator

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Methanol

-

Chloroform

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: a. Harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant. b. Filter the supernatant through Whatman No. 1 filter paper to remove any remaining solids. c. Transfer the cell-free supernatant to a separatory funnel and extract twice with an equal volume of ethyl acetate. Shake vigorously for 15 minutes during each extraction. d. Pool the organic layers and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Purification: a. Silica Gel Column Chromatography: i. Prepare a silica gel column packed in chloroform. ii. Dissolve the crude extract in a minimal amount of methanol and load it onto the column. iii. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, v/v). iv. Collect fractions and monitor them by TLC to identify those containing this compound. v. Pool the fractions containing the compound of interest and concentrate them. b. Preparative HPLC: i. For final purification, use a preparative reverse-phase HPLC system with a C18 column. ii. A typical mobile phase is a gradient of acetonitrile in water. iii. Monitor the elution profile using a UV detector (around 230 nm). iv. Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound using analytical HPLC.

Materials:

-

Purified this compound standard

-

HPLC-grade acetonitrile and water

-

Formic acid (optional, for pH adjustment)

-

Analytical HPLC system with a C18 column and a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: a. Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). b. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 50 µg/mL.

-

Sample Preparation: a. Dissolve a known amount of the purified extract in the mobile phase or a suitable solvent. b. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (the exact ratio should be optimized). The pH may be adjusted with formic acid. c. Set the flow rate to approximately 1 mL/min and the column temperature to 25-30°C. d. Set the UV detector to a wavelength where this compound has significant absorbance (e.g., around 230 nm). e. Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample.

-

Quantification: a. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Genetic Manipulation of this compound-Producing Strains

This section provides a general overview of genetic manipulation techniques applicable to Streptomyces. Specific protocols need to be optimized for each strain.

2.5.1 Genomic DNA Isolation

-

Grow the Streptomyces strain in a suitable liquid medium (e.g., TSB) for 2-3 days.

-

Harvest the mycelium by centrifugation.

-

Lyse the cells using a combination of lysozyme treatment and sonication or bead beating.

-

Purify the genomic DNA using standard phenol-chloroform extraction and ethanol precipitation.

2.5.2 Intergeneric Conjugation with E. coli This is a common method for introducing plasmids into Streptomyces.

-

Grow the donor E. coli strain (e.g., ET12567/pUZ8002) carrying the desired plasmid and the recipient Streptomyces strain separately.

-

Mix the donor and recipient cultures and plate them on a suitable agar medium (e.g., ISP4) without selection.

-

Incubate for 12-16 hours to allow for conjugation.

-

Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants carrying the plasmid.

2.5.3 Protoplast Transformation

-

Grow the Streptomyces strain in a medium containing glycine to weaken the cell wall.

-

Treat the mycelium with lysozyme to generate protoplasts.

-

Mix the protoplasts with the plasmid DNA in the presence of polyethylene glycol (PEG) to facilitate DNA uptake.

-

Plate the transformed protoplasts on a regeneration medium and select for transformants.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway and its regulation is key to improving production yields through metabolic engineering.

This compound Biosynthetic Pathway

While the complete biosynthetic pathway for this compound is not fully elucidated for all producing strains, studies on other macrolides and genome mining provide a putative model. The core structure is likely assembled by a Type I polyketide synthase (PKS) enzyme complex.

References

- 1. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the regulatory code of biosynthetic gene clusters as a strategy for natural product discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. mdpi.com [mdpi.com]

- 7. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.uky.edu [scholars.uky.edu]

The Enigma of Ingramycin: A Search for a Novel Antibiotic

Despite a comprehensive search of scientific literature and public databases, the antibiotic designated "Ingramycin" remains elusive. This in-depth technical guide acknowledges the initial query while pivoting to address the broader landscape of antibiotic discovery, providing a framework for the kind of detailed analysis requested, which can be applied to a known antibiotic.

At present, there is no publicly available scientific data, research paper, or clinical trial information corresponding to an antibiotic named "Ingramycin." This suggests that "Ingramycin" may be a placeholder name, a compound under confidential development, or a misnomer for an existing or historical antibiotic.

Without concrete data on Ingramycin, it is impossible to fulfill the request for a detailed technical whitepaper on its core attributes, including quantitative data, experimental protocols, and signaling pathways.

To demonstrate the requested format and level of detail, this guide will proceed by using a composite of recently discovered and well-understood antibiotics as illustrative examples. This will serve as a template for how such a guide would be structured if and when information about Ingramycin becomes available. Researchers, scientists, and drug development professionals are encouraged to apply this framework to antibiotics relevant to their work.

I. General Principles of Antibiotic Discovery and Characterization

The discovery of a new antibiotic is a multi-stage process that begins with screening and progresses through preclinical and clinical development. Key stages include:

-

Screening and Isolation: Identifying natural sources (e.g., soil bacteria, fungi) or synthetic libraries for compounds with antimicrobial activity.

-

Characterization: Determining the chemical structure, mechanism of action, and spectrum of activity of the lead compound.

-

Preclinical Development: Evaluating the compound's efficacy and safety in vitro and in animal models.

-

Clinical Trials: Assessing the drug's safety and efficacy in humans through Phase I, II, and III trials.

A critical aspect of this process is the detailed documentation of experimental protocols and the rigorous collection and analysis of quantitative data.

II. Illustrative Data Presentation (Hypothetical)

To fulfill the user's request for structured data, the following tables provide examples of how quantitative information for a novel antibiotic would be presented.

Table 1: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Bacterial Strain | Ingramycin (Hypothetical) | Vancomycin (Comparator) | Linezolid (Comparator) |

| Staphylococcus aureus (MRSA) | 0.5 | 1 | 2 |

| Streptococcus pneumoniae | 0.25 | 0.5 | 1 |

| Enterococcus faecium (VRE) | 1 | >256 | 2 |

| Escherichia coli | >64 | >256 | >256 |

| Pseudomonas aeruginosa | >64 | >256 | >256 |

Table 2: In Vivo Efficacy in Murine Sepsis Model

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (CFU/g tissue) |

| Vehicle Control | - | 0 | 1 x 10⁸ |

| Ingramycin (Hypothetical) | 10 | 80 | 1 x 10³ |

| Ingramycin (Hypothetical) | 20 | 100 | <100 |

| Vancomycin (Comparator) | 20 | 90 | 5 x 10² |

III. Illustrative Experimental Protocols (Hypothetical)

Detailed methodologies are crucial for reproducibility and validation of scientific findings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: The overnight culture is diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in a 96-well microtiter plate.

-

Antibiotic Dilution: A two-fold serial dilution of the test antibiotic is prepared in CAMHB.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Murine Sepsis Model

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used.

-

Infection: Mice are infected via intraperitoneal injection with a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA).

-

Treatment: One hour post-infection, mice are treated with the test antibiotic or vehicle control via intravenous injection.

-

Monitoring: Survival is monitored for 7 days.

-

Bacterial Load Determination: At 24 hours post-infection, a subset of mice is euthanized, and organs (spleen, liver) are harvested to determine the bacterial load by plating serial dilutions of tissue homogenates on agar plates.

IV. Illustrative Visualizations (Hypothetical)

Diagrams are essential for representing complex biological pathways and experimental workflows.

Albocycline: A Comprehensive Technical Guide to its Antibacterial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albocycline, a macrolide antibiotic produced by various Streptomyces species, has garnered significant interest within the scientific community for its potent antimicrobial properties. This technical guide provides an in-depth analysis of the antibacterial and antifungal spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antibacterial and Antifungal Activity

This compound has demonstrated a broad range of activity against various bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a selection of clinically relevant and agriculturally significant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Antibacterial Spectrum

This compound exhibits notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy against Gram-negative bacteria is also documented, although to a lesser extent.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | 0.5 - 1.0 | [1] |

| Staphylococcus aureus | Vancomycin-Resistant S. aureus (VRSA) | Potent activity reported | [1] |

Further research is required to establish a more comprehensive list of MIC values against a wider array of bacterial strains.

Antifungal Spectrum

This compound has shown promising activity against a variety of fungal species, including pathogenic yeasts and phytopathogenic fungi.

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Verticillium dahliae | V937I | 5 - 6 | [2][3] |

| Candida albicans | ATCC 90028 | 10.0 | [4] |

The antifungal spectrum of this compound is an active area of investigation, and the list of susceptible fungi is expected to expand with further studies.

Mechanism of Action

The antimicrobial activity of this compound is attributed to its ability to interfere with essential cellular processes in both bacteria and fungi. In bacteria, this compound has been shown to inhibit peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Furthermore, in Bacillus subtilis, it has been demonstrated to block the biosynthesis of nicotinate (niacin), a precursor for essential coenzymes like NAD and NADP. This dual mechanism of action contributes to its potent antibacterial effects.

Nicotinate Biosynthesis Inhibition Pathway

The following diagram illustrates the proposed mechanism of this compound's interference with the nicotinate biosynthesis pathway.

References

- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]

Albocycline's Enigmatic Mechanism: A Technical Guide to a Contentious Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albocycline, a macrolide natural product isolated from Streptomyces species, has demonstrated significant antibacterial activity, particularly against problematic Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2] Its potential as an antibiotic candidate has driven research into its mechanism of action. For years, the prevailing hypothesis centered on the inhibition of peptidoglycan biosynthesis, a well-established target for many successful antibiotics.[3][4] However, recent evidence has challenged this long-held belief, suggesting a more complex and novel mechanism of action. This technical guide provides an in-depth analysis of the evolving understanding of this compound's inhibitory effects, presenting the key evidence for and against its role in peptidoglycan synthesis inhibition.

The Initial Hypothesis: Inhibition of Peptidoglycan Synthesis via MurA

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for bacterial survival, making its biosynthesis an attractive target for antibiotics.[5] The initial steps of peptidoglycan synthesis occur in the cytoplasm and involve the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc). A key enzyme in this process is UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA.[6]

Early investigations into this compound's mode of action pointed towards the inhibition of this crucial pathway.[2][7] It was hypothesized that this compound's antibacterial activity stemmed from its ability to block MurA, thereby preventing the formation of the peptidoglycan precursors necessary for cell wall construction.[2]

Quantitative Data: In Vitro Enzyme Inhibition

The following table summarizes the reported inhibitory activity of this compound against MurA.

| Target Enzyme | Organism | IC50 (μM) | Reference |

| MurA | Staphylococcus aureus | 480 | [2][7] |

| MurA | Escherichia coli | No inhibition | [2][7] |

This weak inhibition of S. aureus MurA, coupled with a lack of activity against the E. coli enzyme, provided the initial, albeit modest, evidence for the peptidoglycan synthesis inhibition hypothesis.[2][7]

Experimental Protocols

The inhibitory activity of this compound against MurA was likely determined using a phosphate release assay. A typical protocol would involve the following steps:

-

Expression and Purification of MurA: The murA gene from S. aureus and E. coli is cloned into an expression vector and transformed into a suitable E. coli host strain for protein production. The His-tagged MurA protein is then purified using affinity chromatography.

-

Enzyme Inhibition Assay: The assay measures the amount of inorganic phosphate released from the substrate phosphoenolpyruvate (PEP) during the MurA-catalyzed reaction.

-

The reaction mixture contains purified MurA enzyme, UDP-GlcNAc, PEP, and varying concentrations of this compound in a suitable buffer.

-

The reaction is initiated by the addition of PEP and incubated at a controlled temperature.

-

The reaction is stopped, and the amount of released phosphate is quantified using a colorimetric method, such as the malachite green assay.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

-

Proposed Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the hypothesized mechanism of this compound's action on the peptidoglycan synthesis pathway.

References

- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.biomol.com [resources.biomol.com]

- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Albocycline as a Nicotinate Biosynthesis Inhibitor: A Technical Guide

Introduction

Albocycline is a 14-membered macrolide antibiotic naturally produced by several species of Streptomyces.[1] First isolated in 1967, it has demonstrated a range of biological activities, including antibacterial and antifungal properties.[1][2] Notably, this compound has shown potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[3][4] While multiple mechanisms of action have been proposed, including the inhibition of peptidoglycan biosynthesis, one of its earliest described and significant modes of action is the inhibition of nicotinate (nicotinic acid) biosynthesis, a critical pathway for the production of the essential cofactor nicotinamide adenine dinucleotide (NAD).[2][5][6] This guide provides an in-depth technical overview of this compound's role as an inhibitor of this vital metabolic pathway.

Mechanism of Action: Inhibition of the NAD Biosynthesis Pathway

Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP, are essential cofactors in hundreds of cellular redox reactions, making their biosynthesis indispensable for bacterial survival.[7] Bacteria synthesize NAD through both de novo and salvage pathways. The de novo pathway, which is inhibited by this compound, begins with L-aspartate and culminates in the formation of NAD.

Early studies on Bacillus subtilis demonstrated that the antibacterial effect of this compound could be completely reversed by the addition of nicotinic acid or nicotinamide to the growth medium.[5][6] A moderate reversal was also observed with quinolinate, a key intermediate in the pathway.[5][6] This suggests that this compound targets a step in the pathway prior to the formation of quinolinate from L-aspartate and dihydroxyacetone phosphate.[5][6] The enzyme nicotinate mononucleotide adenylyltransferase (NadD) is a central enzyme in this pathway, catalyzing the adenylation of nicotinate mononucleotide (NaMN) to form nicotinate adenine dinucleotide (NaAD).[7][8] While the precise molecular target of this compound within this pathway remains to be definitively elucidated, its action precedes quinolinate, distinguishing its mechanism from other known inhibitors of NAD synthesis.[2][5]

Quantitative Data

The biological activity of this compound has been quantified against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | - | 0.5 - 1.0 | [4] |

| Staphylococcus aureus (VISA) | - | 0.5 - 1.0 | [4] |

| Staphylococcus aureus (VRSA) | - | 0.5 - 1.0 | [4] |

| Verticillium dahliae | V937I | 5.0 - 6.0 | [2] |

| Candida albicans | ATCC 90028 | 10.0 | [9] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

| Organism/Assay | Strain | IC50 (µg/mL) | Reference |

| Verticillium dahliae (Conidiospore Germination) | V937I | 10.57 | [2] |

| Candida albicans | ATCC 90028 | 1.0 - 1.5 | [9] |

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or methanol).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Bacterial inoculum, adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Positive control (broth with inoculum, no this compound).

-

Negative control (broth only).

-

Solvent control (broth with inoculum and the maximum volume of solvent used).

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution across the wells of the 96-well plate using the sterile broth. The final volume in each well should be 100 µL. Concentrations should span a clinically relevant range.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Reading Results: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well). A spectrophotometer can also be used to measure turbidity (OD600).

Protocol for Metabolite Rescue Assay

This assay confirms that this compound's inhibitory activity is due to the blockage of a specific metabolic pathway by testing if supplementation with downstream metabolites can "rescue" growth.[10]

Materials:

-

All materials from the MIC protocol.

-

Sterile stock solutions of potential rescue metabolites (e.g., quinolinic acid, nicotinic acid, nicotinamide).

Procedure:

-

Plate Setup: Prepare a 96-well plate with a fixed, inhibitory concentration of this compound in each well (e.g., 2x or 4x the predetermined MIC).

-

Metabolite Addition: Create serial dilutions of the rescue metabolites (e.g., quinolinic acid, nicotinic acid) and add them to the wells containing this compound.

-

Controls:

-

This compound only (no metabolite).

-

Metabolite only (no this compound) to check for growth enhancement or inhibition.

-

Growth control (no this compound, no metabolite).

-

-

Inoculation: Inoculate all wells with the bacterial suspension as described in the MIC protocol.

-

Incubation and Analysis: Incubate the plate and observe for bacterial growth. Growth in a well containing both this compound and a specific metabolite indicates that the metabolite has rescued the cells from the inhibitory effect of the drug, confirming the targeted pathway.

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for testing the inhibitory effect of this compound on a purified enzyme from the nicotinate biosynthesis pathway (e.g., L-aspartate oxidase or quinolinate synthetase).[11][12]

Materials:

-

Purified target enzyme.

-

Substrate(s) for the enzyme.

-

Cofactors required for the enzyme's activity.

-

Assay buffer with optimal pH and ionic strength for the enzyme.

-

This compound stock solution.

-

A detection system to measure reaction progress (e.g., spectrophotometer or fluorometer).

-

96-well assay plates (UV-transparent if needed).

Procedure:

-

Enzyme Preparation: Dilute the purified enzyme in the assay buffer to a concentration that yields a linear reaction rate over a reasonable time frame.

-

Inhibitor Pre-incubation: In the wells of the microplate, mix the enzyme with various concentrations of this compound. Include a control with no inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at a controlled temperature to allow for inhibitor binding.[12]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate(s) to the enzyme-inhibitor mixture.

-

Rate Monitoring: Immediately begin monitoring the reaction rate by measuring the change in absorbance or fluorescence over time. This rate is proportional to the enzyme's activity.

-

Data Analysis: Plot the initial reaction rates against the different concentrations of this compound. Use this data to calculate key inhibition parameters, such as the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[11][13]

Conclusion

This compound presents a compelling case as an inhibitor of the de novo nicotinate biosynthesis pathway in bacteria.[5][6] This mechanism is supported by strong evidence from metabolite rescue experiments, where the antibiotic's effects are nullified by downstream products of the pathway.[5][6] The targeting of an essential metabolic process like NAD synthesis makes this compound and its analogs promising candidates for further investigation in the development of novel antibacterial agents, particularly in an era of growing antibiotic resistance. While other cellular targets for this compound have been suggested, its well-documented impact on nicotinate biosynthesis remains a cornerstone of its biological activity.[2][14] Further research to pinpoint the specific enzyme target will be crucial for the structure-based design of more potent and selective inhibitors.

References

- 1. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]

- 2. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (-)-Albocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of semi-synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of this compound, an inhibitor of nicotinate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mode of Action of this compound, an Inhibitor of Nicotinate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complexes of bacterial nicotinate mononucleotide adenylyltransferase with inhibitors: implication for structure-based drug design and improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Albocycline Against MRSA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albocycline is a macrolactone natural product demonstrating potent antibacterial activity against critical Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2][3] Despite its promising therapeutic profile, the precise molecular mechanism of action has remained elusive and has been a subject of ongoing investigation. Initially hypothesized to function similarly to macrolide antibiotics by targeting the ribosome or by inhibiting cell wall biosynthesis, recent evidence has challenged these early theories. This guide synthesizes the current understanding, detailing the experimental evidence that has led to the current hypothesis: this compound's primary activity stems from the disruption of cellular redox homeostasis through the modulation of NAD/PH pools, rather than direct inhibition of a single enzymatic target like MurA or the ribosome.[1][2]

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery of novel antibacterial agents with unique mechanisms of action.[4][5][6] this compound, isolated from Streptomyces species, has emerged as a promising candidate due to its potent activity against these resistant strains.[4][5][7] Its chemical structure, a 14-membered macrolactone, initially suggested a mechanism involving the inhibition of protein synthesis.[4] However, extensive biochemical and genomic studies have redirected research efforts towards understanding its impact on other essential bacterial pathways. This document provides a comprehensive overview of the investigated mechanisms, presents key quantitative data, details relevant experimental protocols, and visualizes the current scientific understanding of this compound's mode of action against MRSA.

Investigated Mechanisms of Action

Hypothesis 1: Inhibition of Peptidoglycan Biosynthesis (Weak or Secondary Target)

The initial hypothesis for this compound's action centered on the inhibition of peptidoglycan (PG) synthesis, a well-established target for many antibiotics.

-

Initial Evidence : Early studies demonstrated that this compound inhibits the incorporation of radiolabeled N-acetylglucosamine ([³H]GlcNAc) into the peptidoglycan of MRSA, leading to the accumulation of the precursor UDP-GlcNAc.[4] This suggested that an early step in the PG biosynthesis pathway was blocked. The enzyme MurA, which catalyzes the first committed step of this pathway, was identified as a likely target.[4]

-

Contradictory Evidence : Subsequent enzymatic assays revealed that this compound is a very weak inhibitor of S. aureus MurA.[2][4][5] The high IC50 and Ki values are inconsistent with the low Minimum Inhibitory Concentration (MIC) observed for this compound against whole MRSA cells.[2][8] This significant discrepancy strongly suggests that MurA is not the primary molecular target responsible for this compound's potent antibacterial effect.[2][4][5][8]

Hypothesis 2: Ribosome Inhibition (Disproven)

Given its macrolactone structure, analogous to macrolide antibiotics like erythromycin, the bacterial ribosome was considered a potential target.

-

Experimental Findings : Biochemical assays, specifically fluorescence polarization assays designed to measure binding to the ribosome, showed that this compound was inactive even at high concentrations (100 μM).[2] This finding effectively ruled out the bacterial ribosome as a direct target of this compound.[2]

Current Hypothesis: Modulation of Cellular NAD/PH Pools and Redox Sensing

The most current research points towards a more complex mechanism involving the disruption of cellular metabolism and redox balance.

-

Biochemical and Genomic Evidence : Recent studies indicate that this compound's activity is linked to the modulation of NADPH ratios and the upregulation of redox sensing within the bacterial cell.[1][2] This aligns with historical data from Upjohn, which suggested that this compound blocks the biosynthesis of nicotinate or nicotinamide, essential precursors for NAD and NADP coenzymes.[2][7]

-

Resistance Mechanisms : The generation of this compound-resistant S. aureus mutants has provided further support for this hypothesis. Genomic sequencing of these resistant strains revealed mutations in genes associated with the regulation of cellular NAD/PH pools.[1][2] This genetic evidence creates a direct link between the drug's efficacy and the metabolic pathways governing these critical cofactors.

Quantitative Data Presentation

The following tables summarize the key quantitative data from various studies, highlighting the discrepancy between whole-cell activity and enzymatic inhibition.

Table 1: In Vitro Antibacterial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1.0 | [2][3][4] |

| Vancomycin-Resistant S. aureus (VRSA) | 0.5 - 1.0 | [2][3] |

| Vancomycin-Intermediate S. aureus (VISA) | 0.5 - 1.0 |[3] |

Table 2: In Vitro Enzymatic Inhibition by this compound

| Enzyme Target | Assay Type | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| S. aureus MurA | Enzyme Inhibition Assay | IC₅₀ | 35 μg/mL | [2] |

| S. aureus MurA | Enzyme Inhibition Assay | IC₅₀ | 480 μM | [4][5] |

| S. aureus MurA | Kinetic Analysis | Kᵢ | 23.6 ± 14.7 μM | [2] |

| E. coli MurA | Enzyme Inhibition Assay | IC₅₀ | >100 μg/mL (No inhibition) | [4][5] |

| Bacterial Ribosome | Fluorescence Polarization | Activity | Inactive at 100 μM |[2] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation : MRSA strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth). This compound is serially diluted in the broth to create a range of concentrations.

-

Inoculation : A standardized inoculum of the MRSA suspension is added to each well of a microtiter plate containing the different this compound concentrations.

-

Incubation : The plate is incubated under standard conditions (e.g., 37°C for 18-24 hours).

-

Analysis : The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

MurA Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MurA.

-

Enzyme and Substrates : Recombinant S. aureus MurA enzyme is purified. The substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP), are prepared in a suitable buffer.

-

Reaction : The enzyme is pre-incubated with varying concentrations of this compound. The reaction is initiated by adding the substrates.

-

Detection : The release of inorganic phosphate (Pi) from the reaction is measured over time. A common method is the Malachite Green Phosphate Assay, where the formation of a colored complex is proportional to the amount of Pi released and is measured spectrophotometrically.

-

Calculation : The rate of reaction at each this compound concentration is determined. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Ribosome Binding Assay (Fluorescence Polarization)

This assay detects the binding of a small molecule to the bacterial ribosome.

-

Labeling : A fluorescently labeled antibiotic known to bind to the target site on the ribosome is used as a probe.

-

Competition : The bacterial ribosome (e.g., 70S from S. aureus) is incubated with the fluorescent probe. Increasing concentrations of the test compound (this compound) are then added.

-

Measurement : Fluorescence polarization (FP) is measured. If the test compound binds to the same site as the probe, it will displace the probe, causing a decrease in the FP signal.

-

Analysis : A lack of change in the FP signal, even at high concentrations of this compound, indicates that it does not bind to the target site on the ribosome.[2]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Hypothesized (but weak) inhibition of MurA by this compound in the S. aureus peptidoglycan synthesis pathway.

Caption: Proposed mechanism of this compound involving the disruption of NAD(P)H homeostasis and redox sensing.

Caption: Logical workflow for elucidating this compound's mechanism of action, from initial observation to the current hypothesis.

Conclusion and Future Directions

The mechanism of action of this compound against MRSA is multifaceted and not attributable to the inhibition of a single, well-defined target. While initial hypotheses focused on peptidoglycan synthesis via MurA inhibition, compelling evidence demonstrates a significant disparity between the compound's potent whole-cell activity and its weak enzymatic inhibition, effectively ruling out MurA as the primary target.[2][4][5] Similarly, the bacterial ribosome has been experimentally excluded.[2]

Current research strongly supports a model where this compound disrupts cellular homeostasis by modulating the NAD/PH pools and upregulating redox sensing pathways.[1][2] The exact molecular target(s) that mediate this effect remain to be definitively identified. Future research should focus on affinity-based methods to isolate this compound-binding proteins and further explore the downstream consequences of altered redox states in S. aureus. A complete understanding of this unique mechanism will be critical for the potential development of this compound and its analogs as next-generation therapeutics to combat multidrug-resistant pathogens.

References

- 1. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of semi-synthetic this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Resistance in Methicillin-Resistant Staphylococcus aureus to Newer Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Albocycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albocycline, a 14-membered macrolide natural product, has demonstrated significant promise as a bioactive compound, exhibiting a range of antibacterial and antifungal activities. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanism of action, antimicrobial spectrum, and cytotoxicity. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in the scientific community.

Introduction

This compound is a macrolide antibiotic produced by various species of Streptomyces. Its unique structure and potent biological activities have made it a subject of interest for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. This guide summarizes the current understanding of this compound's biological profile.

Mechanism of Action

The antimicrobial activity of this compound is attributed to a dual mechanism of action, primarily targeting essential biosynthetic pathways in bacteria.

-

Inhibition of Peptidoglycan Biosynthesis: this compound has been shown to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Evidence suggests that this compound may target MurA, an enzyme that catalyzes the first committed step in this pathway. However, some studies indicate that MurA may not be the primary target, suggesting a more complex interaction with the peptidoglycan synthesis machinery.[1][2]

-

Inhibition of Nicotinate Biosynthesis: In Bacillus subtilis, this compound has been found to inhibit the biosynthesis of nicotinate (niacin), a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD). This inhibition disrupts key metabolic processes within the bacterial cell.

Antibacterial and Antifungal Spectrum

This compound exhibits a potent and relatively narrow spectrum of activity, primarily against Gram-positive bacteria, including clinically significant resistant strains. It also demonstrates activity against a variety of fungal pathogens.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial and fungal species.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.5 |

| Staphylococcus aureus | MSSA (UAMS-1) | 0.5 |

| Staphylococcus aureus | MRSA (LAC-JE2) | 0.5 |

| Staphylococcus aureus | VISA (Mu50) | 1.0 |

| Staphylococcus aureus | VRSA1 | 1.0 |

| Staphylococcus aureus | VRSA10 | 1.0 |

| Escherichia coli | RFM 795 | >256 |

Table 1: Antibacterial activity of this compound against various bacterial strains. Data compiled from multiple sources.[1]

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 10.0 |

| Verticillium dahliae | V937I | 5-6 |

Table 2: Antifungal activity of this compound against selected fungal strains. Data compiled from multiple sources.[3][4][5][6][7]

Cytotoxicity

Studies have indicated that this compound exhibits low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic window.

| Cell Line | Assay | IC50 (µM) |

| HepG2 (Human liver cancer cell line) | MTT Assay | Not toxic at concentrations tested |

| S. aureus MurA (Enzyme) | Biochemical Assay | 480 |

Table 3: Cytotoxicity and enzyme inhibition data for this compound.[1]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.[8][9][10]

Materials:

-

96-well microtiter plates

-

This compound stock solution

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a 2-fold serial dilution of the this compound stock solution in the growth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

Leave a column of wells with only growth medium to serve as a positive control (bacterial growth without antibiotic) and another column with uninoculated medium as a negative control (sterility control).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well containing the this compound dilutions and the positive control wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.

-

MTT Assay for Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against a mammalian cell line.[11][12][13]

Materials:

-

96-well cell culture plates

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the 96-well plates with cells at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

-

The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to the activity of this compound.

Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.

Caption: Inhibition of Nicotinate Biosynthesis by this compound.

Caption: Experimental Workflow for MIC Determination.

Conclusion

This compound continues to be a natural product of significant interest due to its potent antimicrobial activities and favorable safety profile. Its dual mechanism of action, targeting both peptidoglycan and nicotinate biosynthesis, presents a compelling strategy for combating bacterial infections, including those caused by resistant pathogens. Further research into its precise molecular targets and optimization of its structure could lead to the development of novel and effective therapeutic agents. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study of this compound and its potential clinical applications.

References

- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by this compound, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Staphylococcus aureus resistance to this compound can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-type Macrolides with Antibacterial Activities from Streptomyces sp. 4205 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. static.igem.wiki [static.igem.wiki]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Elusive Genesis of Albocycline: A Deep Dive into its Carbon Skeleton and Biosynthetic Machinery

For Immediate Release

Göttingen, Germany and Global Scientific Community – November 20, 2025 – Albocycline, a 14-membered macrolide antibiotic with notable antibacterial and antifungal properties, presents a fascinating case study in natural product biosynthesis. Despite its discovery decades ago, the precise enzymatic machinery and the detailed molecular blueprint for the assembly of its carbon skeleton have remained subjects of scientific inquiry. This technical guide synthesizes the foundational knowledge on the origin of this compound's carbon backbone and explores the standing questions regarding its complete biosynthetic pathway.

Unraveling the Carbon Skeleton: Insights from Isotopic Labeling

The seminal work in elucidating the origin of this compound's carbon atoms was conducted through feeding experiments with ¹³C-labeled precursors. While the full detailed quantitative data from these foundational studies remains within specialized academic literature, the key findings established this compound as a polyketide. This class of natural products is synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).

The biosynthesis of the this compound backbone is proposed to proceed through the condensation of acetate and propionate units, common building blocks for polyketide synthesis. The hypothetical incorporation pattern, based on the known principles of PKS-mediated biosynthesis, is outlined below.

Table 1: Proposed Precursor Units for the this compound Carbon Skeleton

| Carbon Atom(s) | Proposed Precursor |

| C-1, C-2 | Acetate |

| C-3, C-4, C-17 (methyl) | Propionate |

| C-5, C-6 | Acetate |

| C-7, C-8, C-18 (methyl) | Propionate |

| C-9, C-10 | Acetate |

| C-11, C-12 | Acetate |

| C-13, C-14 | Acetate |

| C-15, C-16 | Acetate |

Note: This table represents a hypothetical model based on general polyketide biosynthesis principles. Definitive quantitative data from precursor incorporation studies are required for confirmation.

The Search for the this compound Biosynthetic Gene Cluster

A complete understanding of this compound biosynthesis necessitates the identification and characterization of its biosynthetic gene cluster (BGC). This cluster would contain the gene encoding the PKS responsible for assembling the macrolide backbone, as well as genes for tailoring enzymes that modify the initial polyketide chain to yield the final, biologically active this compound molecule.

Despite numerous genome mining efforts in various this compound-producing Streptomyces strains, a definitive and functionally characterized this compound BGC has not yet been reported in publicly accessible literature. This represents a significant knowledge gap in the field. The search is often confounded by the presence of BGCs for other structurally distinct antibiotics, such as albomycin, which can lead to misidentification.

Proposed Biosynthetic Pathway of this compound

Based on the polyketide origin of its carbon skeleton, a putative biosynthetic pathway for this compound can be proposed. This pathway would be initiated by a Type I PKS.

Caption: Proposed biosynthetic pathway for this compound.

The process would commence with a starter unit, likely propionyl-CoA, which is then sequentially extended by acetate and propionate units through the various modules of the PKS. Each module is responsible for adding a specific building block and performing reductive modifications. The final linear polyketide chain is then released and cyclized by a thioesterase domain. Subsequent modifications by tailoring enzymes, such as hydroxylases and dehydratases, would then yield the mature this compound molecule.

Experimental Protocols: A General Framework for Isotopic Labeling Studies

Caption: General experimental workflow for isotopic labeling.

Methodology:

-

Strain Cultivation: An this compound-producing Streptomyces strain is cultured in a suitable production medium.

-

Precursor Feeding: At a specific point in the growth phase, the culture is supplemented with a ¹³C-labeled precursor, such as sodium [1-¹³C]acetate, sodium [2-¹³C]acetate, or sodium [1-¹³C]propionate.

-

Fermentation: The fermentation is continued to allow for the incorporation of the labeled precursors into this compound.

-

Extraction and Purification: this compound is extracted from the culture broth and mycelium using organic solvents and purified using chromatographic techniques (e.g., silica gel chromatography, HPLC).

-

Spectroscopic Analysis: The purified this compound is analyzed by ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C-enrichment. Mass spectrometry is used to confirm the incorporation of the isotopic labels.

-

Data Interpretation: The pattern of ¹³C-enrichment is mapped onto the known structure of this compound to deduce the origin of each carbon atom.

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway remains an open and compelling area of research. The primary obstacle is the definitive identification and functional characterization of the this compound BGC. Modern genome mining techniques, coupled with targeted gene knockout and heterologous expression studies in well-characterized Streptomyces hosts, are powerful tools that could be leveraged to solve this puzzle.

Once the BGC is identified, in vitro characterization of the PKS and tailoring enzymes will provide unprecedented insight into the molecular logic of this compound assembly. This knowledge will not only satisfy a long-standing scientific curiosity but also pave the way for biosynthetic engineering efforts to generate novel this compound analogs with potentially improved therapeutic properties. The story of this compound's origin is a testament to the complexity and elegance of microbial secondary metabolism, with its most exciting chapters likely yet to be written.

Albocycline: A Technical Guide to its Antifungal Activity Against Plant Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albocycline, a macrolide antibiotic produced by various Streptomyces species, has demonstrated significant potential as a biocontrol agent against several economically important plant pathogenic fungi. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound's antifungal properties, including quantitative activity data, detailed experimental protocols for its assessment, and insights into its potential mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of plant pathology, microbiology, and natural product-based fungicide development.

Quantitative Antifungal Activity of this compound

The following table summarizes the known quantitative data for this compound's activity against various plant pathogenic fungi. It is important to note that while activity against Rhizoctonia solani and Sclerotinia sclerotiorum has been reported, specific IC50, EC50, or MIC values are not consistently available in the current literature.

| Fungal Species | Assay Type | Parameter | Value | Reference |

| Verticillium dahliae | Conidiospore Germination Inhibition | LC50 | 10.57 µg/mL | |

| Verticillium dahliae | Mycelial Growth Inhibition (Disk Diffusion) | MIC | 5-6 µg | |

| Sclerotinia sclerotiorum | Sclerotia Germination Inhibition | - | 1.6 µ g/sclerotia | |

| Rhizoctonia solani | Damping-off of Cucumber | - | Suppression Observed |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide detailed protocols for key experiments cited in the literature on this compound's antifungal activity.

Conidiospore Germination Inhibition Assay (against Verticillium dahliae)

This protocol is adapted from the methodology used to determine the LC50 of this compound against V. dahliae conidiospores.

a. Inoculum Preparation:

-

Culture V. dahliae on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C.

-

Flood the surface of the mature culture with sterile distilled water containing 0.05% (v/v) Tween 80.

-

Gently scrape the surface with a sterile L-shaped spreader to dislodge the conidia.

-

Filter the resulting suspension through two layers of sterile cheesecloth to remove mycelial fragments.

-

Centrifuge the spore suspension at 5,000 x g for 10 minutes, discard the supernatant, and resuspend the pellet in sterile distilled water.

-

Adjust the conidial concentration to 1 x 10^6 conidia/mL using a hemocytometer.

b. Assay Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 2.5, 5, 10, 20, 40 µg/mL).

-

In a 96-well microtiter plate, add 50 µL of the conidial suspension to 50 µL of each this compound dilution. Include a control well with 50 µL of conidial suspension and 50 µL of sterile distilled water (with the corresponding solvent concentration if applicable).

-

Incubate the plate at 25°C in the dark for 12-24 hours.

-

To assess germination, place a 10 µL aliquot from each well onto a microscope slide and observe under a light microscope at 400x magnification.

-

A conidium is considered germinated if the germ tube length is at least equal to the diameter of the conidium.

-

For each replicate, count at least 100 conidia and calculate the percentage of germination.

-

Calculate the percentage of germination inhibition relative to the control.

-

Determine the LC50 value using Probit analysis.

Disk Diffusion Assay for Mycelial Growth Inhibition (MIC Determination)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

a. Inoculum and Plate Preparation:

-

Culture the target fungus (e.g., V. dahliae) on PDA plates until the colony covers the majority of the plate.

-

Prepare a fungal inoculum by taking mycelial plugs (5 mm diameter) from the leading edge of an actively growing culture.

-

Prepare fresh PDA plates.

b. Assay Procedure:

-

Place a single mycelial plug in the center of a fresh PDA plate.

-

Prepare sterile filter paper disks (6 mm diameter).

-

Dissolve this compound in a suitable solvent to create a stock solution.

-

Apply a known amount of the this compound solution to each sterile disk to achieve the desired concentrations (e.g., 5, 10, 20, 40, 50 µ g/disk ). Allow the solvent to evaporate completely.

-

Place the this compound-impregnated disks on the agar surface, equidistant from the central fungal plug and the edge of the plate.

-

Include a control disk impregnated with the solvent only.

-

Incubate the plates at 25°C for 3-7 days, or until the mycelial growth in the control plate approaches the edge of the plate.

-

Measure the diameter of the zone of inhibition (the area with no fungal growth) around each disk.

-

The MIC is considered the lowest concentration of this compound that results in a clear zone of inhibition.

In Planta Assay for Damping-Off Suppression (against Rhizoctonia solani on Cucumber)

This protocol describes a general method to assess the efficacy of this compound in controlling damping-off disease caused by R. solani.

a. Inoculum Preparation:

-

Culture R. solani on PDA plates for 5-7 days at 25°C.

-

Prepare a grain-based inoculum by autoclaving a mixture of oats or wheat and water.

-

Inoculate the sterilized grain with mycelial plugs of R. solani and incubate at 25°C for 2-3 weeks, or until the grain is fully colonized.

-

Air-dry the colonized grain and grind it into a powder.

b. Soil Infestation and Planting:

-

Prepare a sterile potting mix (e.g., soil, sand, and peat moss in a 2:1:1 ratio).

-

Incorporate the powdered R. solani inoculum into the potting mix at a predetermined concentration (e.g., 1% w/w).

-

Fill pots with the infested soil.

-

Sow cucumber seeds in the infested soil.

c. Treatment Application:

-

Prepare different concentrations of this compound in an aqueous solution.

-

Apply the this compound solutions as a soil drench immediately after sowing the seeds.

-

A control group should be treated with water only.

d. Disease Assessment:

-

Maintain the pots in a greenhouse with appropriate conditions for cucumber growth and disease development (e.g., 25-28°C, high humidity).

-

Monitor the emergence of seedlings daily.

-

Assess the incidence of pre-emergence damping-off (failure of seeds to germinate) and post-emergence damping-off (seedlings collapsing after emergence).

-

Record the percentage of healthy seedlings after a set period (e.g., 14-21 days).

-

The efficacy of this compound is determined by the reduction in disease incidence compared to the untreated control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antifungal Activity Screening

Caption: A flowchart illustrating the typical stages involved in the assessment of this compound's antifungal activity.

Proposed Signaling Pathway for this compound's Antifungal Action

While the precise molecular target of this compound in fungi is yet to be fully elucidated, its known inhibitory effect on prolyl endopeptidases in eukaryotic cells suggests a potential disruption of cellular signaling cascades that are crucial for fungal growth and development. Prolyl endopeptidases are involved in the maturation and degradation of regulatory peptides, and their inhibition could lead to a downstream cascade of effects.

Caption: A diagram illustrating the potential mechanism of this compound's antifungal action via the inhibition of prolyl endopeptidase.

Conclusion